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molecular formula C13H19BrO2Si B8646685 3-Bromo-5-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde CAS No. 918904-05-9

3-Bromo-5-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde

Cat. No. B8646685
M. Wt: 315.28 g/mol
InChI Key: QGRZFAQYCAAXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943669B2

Procedure details

tert-Butyl-(3,5-dibromo-phenoxy)-dimethyl-silane (22 g; 60.08 mmol) was dissolved in THF (200 mL) in a dried reaction flask under an atmosphere of nitrogen. The mixture was cooled to −78° C. and n-BuLi (1.6 N in hexane; 41.25 mL; 66.09 mmol) was added while the temperature was kept between −60 and −78° C. The mixture was stirred for 15 min. and DMF (4.83 g; 66.08 mmol) was added. The reaction mixture was stirred for 1 h and methanol (5 mL) followed by saturated ammonium chloride was added. Ethyl acetate (200 mL) was added and the organic phase was separated from the aqueous phase. The organic phase was washed with water, dried, and evaporated to dryness. The crude product was purified by flash chromatography (heptane:dichloromethane (1:1). Yield 7 g. HPLC-MS: m/z: 317.0 (M+1); Rt: 2.7 min.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
41.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([O:8][C:9]1[CH:14]=[C:13](Br)[CH:12]=[C:11]([Br:16])[CH:10]=1)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.CN([CH:25]=[O:26])C.[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C.CO>[Br:16][C:11]1[CH:12]=[C:13]([CH:14]=[C:9]([O:8][Si:5]([C:1]([CH3:2])([CH3:3])[CH3:4])([CH3:6])[CH3:7])[CH:10]=1)[CH:25]=[O:26] |f:3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
41.25 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
4.83 g
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between −60 and −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated from the aqueous phase
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (heptane:dichloromethane (1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=C(C=O)C=C(C1)O[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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